Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Its molecular formula is C₁₃H₁₂ClNO₄S₂, with a molecular weight of 345.82 g/mol . The compound features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 3-chloro-4-methylphenyl moiety and a methyl ester at the 2-position. This structural motif is common in agrochemicals and pharmacological agents, particularly in sulfonylurea herbicides and enzyme inhibitors .
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFPAKBRGJDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding thiophene derivatives.
Substitution: Introduction of different functional groups at the thiophene ring.
Scientific Research Applications
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has shown promising biological activities, particularly in the following areas:
-
Anticancer Potential :
- Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression. Studies have demonstrated its effectiveness against different cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Activity :
- Antioxidant Properties :
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Research :
- Antimicrobial Efficacy :
- Antioxidant Activity :
Mechanism of Action
The mechanism by which Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated from analogs with similar substituents.
Key Differences in Substituents and Activity
Aryl vs. Alkyl Sulfamoyl Groups: The target compound’s 3-chloro-4-methylphenyl group enhances steric bulk and electron-withdrawing properties compared to Analog 1’s 4-methylphenyl group. The chlorine atom likely improves metabolic stability and binding affinity in agrochemical targets (e.g., acetolactate synthase in plants) .
Agrochemical vs. Pharmacological Profiles: Thifensulfuron-methyl (Table 1) shares the methyl ester and sulfamoyl-thiophene core but replaces the aryl group with a triazinyl moiety. This modification is critical for herbicidal activity, targeting plant-specific enzymes . The pharmacological analog (PPARβ/δ antagonist) introduces a 2-methoxy-isopentylamino group, enabling interactions with nuclear receptors, unlike the target compound’s simpler aryl substitution .
Agrochemical Potential
Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The 3-chloro-4-methylphenyl group may enhance soil persistence compared to less halogenated analogs .
Pharmacological Screening
While the target compound lacks explicit pharmacological data, Analog 1 (4-methylphenyl variant) is listed as a screening compound, implying utility in drug discovery . The PPARβ/δ antagonist (Table 1) demonstrates how sulfamoyl-thiophene carboxylates can be tailored for specific receptor interactions .
Biological Activity
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate, a compound with the CAS number 932354-37-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₄O₄S₂ |
| Molecular Weight | 313.82 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | Cc(ccc(NS(=O)(=O)c1c(C(OC)=O)scc1)(=O)=O)c1)c1Cl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfamoyl group is known to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The introduction of the chloro and methyl groups enhances binding affinity and stability, while the thiophene core facilitates hydrophobic interactions with target proteins .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumorigenesis has been documented, suggesting potential applications in cancer therapy .
Inhibition of Enzyme Activity
The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression. For example, it may inhibit the activity of squalene synthase, an enzyme critical for cholesterol biosynthesis, which is often upregulated in cancer cells. In vitro studies have demonstrated that modifications to the sulfamoyl group can enhance inhibitory potency against such enzymes .
Case Studies and Research Findings
- Case Study on Antiproliferative Effects : A study involving the use of this compound in combination with other therapeutic agents showed enhanced antiproliferative effects on malignant pleural mesothelioma cells. The combination therapy resulted in a significant reduction in cell viability compared to monotherapy .
- Mechanistic Studies : Research utilizing Western blot analysis revealed that this compound could downregulate key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of ERK phosphorylation. This suggests that the compound may serve as a valuable tool in targeting MAPK pathways in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
